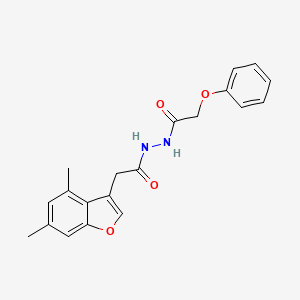![molecular formula C15H21NO3 B4234348 1,1'-[2,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B4234348.png)
1,1'-[2,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrole-3,4-diyl]diethanone
Vue d'ensemble
Description
1,1'-[2,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrole-3,4-diyl]diethanone, also known as DPEP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DPEP is a synthetic molecule that was first synthesized in 2008 by a group of researchers led by Professor K. C. Nicolaou at Rice University. Since then, DPEP has been studied extensively for its pharmacological properties and its potential use in drug development.
Mécanisme D'action
The mechanism of action of 1,1'-[2,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrole-3,4-diyl]diethanone is not fully understood. However, studies have shown that this compound can interact with various cellular targets and modulate their activity. This compound has been shown to inhibit the activity of enzymes such as MMP-2 and MMP-9, which are involved in the invasion and metastasis of cancer cells. This compound has also been shown to activate the p53 pathway, which is a tumor suppressor pathway that induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-[2,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrole-3,4-diyl]diethanone has several advantages for lab experiments. It is a synthetic molecule, which means that it can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods without degradation. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 1,1'-[2,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrole-3,4-diyl]diethanone. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the mechanism of action of this compound and the identification of its cellular targets. Further studies are also needed to determine the pharmacokinetics and toxicity of this compound in vivo.
Applications De Recherche Scientifique
1,1'-[2,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrole-3,4-diyl]diethanone has been studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. This compound has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-[4-acetyl-2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-9-14(11(3)17)15(12(4)18)10(2)16(9)8-13-6-5-7-19-13/h13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEGTPGEYYAHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2CCCO2)C)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B4234270.png)
![1,1'-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B4234274.png)
![3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B4234282.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-phenoxybutanamide](/img/structure/B4234284.png)
![N-(3,4-dimethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxodecahydro-2-quinoxalinyl]acetamide](/img/structure/B4234291.png)
![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide](/img/structure/B4234300.png)
![N-ethyl-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetamide](/img/structure/B4234308.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(3,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4234317.png)


![5-chloro-2-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B4234346.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}glycinamide](/img/structure/B4234352.png)
![[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]acetonitrile](/img/structure/B4234360.png)
![6-{[3-(dimethylamino)propyl]amino}-8-isobutyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4234363.png)